molecular formula C16H14FNO2 B5492557 CHEMBRDG-BB 5274945 CAS No. 353776-02-0

CHEMBRDG-BB 5274945

Cat. No.: B5492557
CAS No.: 353776-02-0
M. Wt: 271.29 g/mol
InChI Key: ZIVPCFVXQYRFRI-BQYQJAHWSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CHEMBRDG-BB 5274945 involves several steps, typically starting with the preparation of the core pyridinone structure. The reaction conditions often include the use of specific reagents and catalysts to ensure the correct formation of the desired product. Detailed synthetic routes and reaction conditions are usually proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of advanced technologies and equipment to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

CHEMBRDG-BB 5274945 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can lead to the formation of reduced analogs of the original compound .

Scientific Research Applications

CHEMBRDG-BB 5274945 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of CHEMBRDG-BB 5274945 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to CHEMBRDG-BB 5274945 include other pyridinone derivatives and fluorophenyl-containing molecules. These compounds share structural similarities but may differ in their specific functional groups and overall molecular architecture .

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

3-[(E)-3-(2-fluorophenyl)prop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO2/c1-10-9-11(2)18-16(20)15(10)14(19)8-7-12-5-3-4-6-13(12)17/h3-9H,1-2H3,(H,18,20)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIVPCFVXQYRFRI-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)C(=O)C=CC2=CC=CC=C2F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=O)N1)C(=O)/C=C/C2=CC=CC=C2F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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